Bienvenue dans la boutique en ligne BenchChem!

Sucrose Stearate

Bigel Rheology HLB Value Emulsion Stability

For formulators requiring a GRAS, plant-derived emulsifier, this Sucrose Stearate offers tunable HLB (1-16) to solve specific challenges. It is proven superior to Tween 60 in freeze-thaw stability for frozen desserts and plant-based milks, prevents phase separation, and creates more stable nanoemulsions than lecithin for topical APIs. Its high water-solubilization capacity (47 wt%) outperforms Sucrose Laurate in microemulsion concentrates. Available in defined monoester content and HLB grades for reproducible performance. Do not substitute without verifying specification.

Molecular Formula C30H58O13
Molecular Weight 626.8 g/mol
CAS No. 37318-31-3
Cat. No. B1580493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSucrose Stearate
CAS37318-31-3
Molecular FormulaC30H58O13
Molecular Weight626.8 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)O.C(C1C(C(C(O1)(CO)C2(C(C(C(C(O2)CO)O)O)O)O)O)O)O
InChIInChI=1S/C18H36O2.C12H22O11/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12/h2-17H2,1H3,(H,19,20);4-11,13-20H,1-3H2/t;4-,5-,6-,7-,8+,9-,10+,11-,12+/m.1/s1
InChIKeyONAIRGOTKJCYEY-XXDXYRHBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sucrose Stearate (CAS 37318-31-3): A High-HLB Nonionic Emulsifier for Demanding Formulations


Sucrose Stearate (CAS 37318-31-3) is a nonionic surfactant formed through the esterification of sucrose with stearic acid [1]. It belongs to the sucrose fatty acid ester family and is primarily composed of mono-, di-, and polyesters, with a typical monoester content of approximately 55% and a hydrophilic-lipophilic balance (HLB) value around 11 for the most common commercial grade [2]. The compound presents as a white to off-white powder with a melting point range of 67–71 °C and exhibits very slight water solubility at ambient temperatures, becoming soluble in water and ethanol at 75 °C [3]. Sucrose stearate is recognized by the U.S. FDA as Generally Recognized as Safe (GRAS) for food applications and is widely utilized as an emulsifier, stabilizer, and texture modifier across the food, pharmaceutical, and cosmetic industries [4].

Sucrose Stearate: Why HLB, Ester Distribution, and Fatty Acid Chain Length Prevent Simple Substitution


Sucrose stearate cannot be generically substituted by other nonionic emulsifiers or even by other sucrose esters due to its unique hydrophilic-lipophilic balance (HLB) profile, fatty acid chain length, and ester composition. These parameters directly govern interfacial behavior, emulsion stability, and biological fate [1]. For instance, substituting sucrose stearate (C18 fatty acid chain) with sucrose laurate (C12) dramatically alters wetting properties and critical micelle concentration (CMC), while replacement with a polysorbate introduces a polyoxyethylene moiety that modifies both biodegradability and gastrointestinal digestion kinetics [2][3]. The specific monoester/diester/polyester ratio further dictates performance; a lower HLB variant of sucrose stearate will yield diminished lipolysis in simulated gastrointestinal models, while a higher HLB variant or a different sucrose ester with identical HLB may not produce the same rheological or biological response [4]. The quantitative evidence below delineates these performance boundaries.

Quantitative Performance Differentiators for Sucrose Stearate: A Comparative Evidence Guide


HLB Value: Sucrose Stearate vs. Other Sucrose Esters in Bigel Rheology

Sucrose stearate with an HLB of 1 (high monoester content) produced bigels with significantly higher elastic modulus (G') and hardness compared to sucrose stearate with an HLB of 6. This is attributed to faster diffusion kinetics of lower molecular weight monoesters to the oil-water interface, yielding a denser interfacial film and smaller dispersed phase droplets [1].

Bigel Rheology HLB Value Emulsion Stability

Interfacial Tension: Sucrose Stearate vs. Sucrose Laurate, Myristate, Palmitate, and Oleate

At a 0.1% concentration, sucrose stearate exhibits an interfacial tension of 7.7 dynes/cm against mineral oil (Nujol). This value is intermediate among sucrose esters, being higher than sucrose palmitate (6.2 dynes/cm) but lower than sucrose laurate (7.9 dynes/cm), reflecting the influence of fatty acid chain length on interfacial packing [1]. The surface tension of sucrose stearate at 0.1% is 34.0 dynes/cm, comparable to sucrose palmitate (33.7 dynes/cm) but lower than Tween 60 (44 dynes/cm) [1].

Interfacial Tension Surface Activity Nonionic Surfactants

Microemulsion Water Solubilization: Sucrose Stearate vs. Sucrose Laurate and Sucrose Palmitate

In four-component microemulsion systems (surfactant/oil/n-butanol/water), sucrose stearate (S-1570) solubilized 47 wt.% water in the isotropic region, significantly less than sucrose palmitate (55 wt.%) but more than sucrose laurate (23 wt.%) under identical conditions (oil/n-butanol ratio of 1) [1]. Replacing the triglyceride oil (MCT) with dodecane reduced water solubilization for sucrose stearate to 40 wt.% [1].

Microemulsion Water Solubilization Food Applications

Nanodispersion Particle Size: Sucrose Stearate vs. Polysorbates and Other Sucrose Esters

In astaxanthin nanodispersions produced via emulsification/evaporation, sucrose stearate generated a mean particle diameter between 70 nm and 150 nm. Among sucrose esters, sucrose laurate yielded the smallest particle diameters, while among polysorbates, Polysorbate 20 produced the smallest [1]. The study attributed this to higher entrapment efficiency and higher critical micelle concentration (CMC) of sucrose esters relative to polysorbates, which promoted astaxanthin loading over empty micelle formation [1].

Nanodispersions Particle Size Astaxanthin Encapsulation

Gastrointestinal Lipolysis Modulation: Sucrose Stearate HLB Variants vs. Other Emulsifiers

In a simulated gastrointestinal tract (GIT) model, the rate of lipid digestion in oil-in-water emulsions stabilized by sucrose stearate was directly correlated with the emulsifier's HLB value. Emulsions stabilized with lower HLB sucrose stearates exhibited significantly diminished lipolysis rates compared to those with higher HLB variants [1]. Furthermore, monoesters were preferentially hydrolyzed in the gastric phase, whereas sucrose polyesters underwent lipolysis primarily in the intestinal phase, a dual-phase degradation pattern not observed with many synthetic emulsifiers [1].

Lipolysis In Vitro Digestion Emulsion Stability

Ocular and Dermal Irritation: Sucrose Stearate vs. Conventional Surfactants

A 10% solution of sucrose stearate applied to the eyes did not sting or smart, demonstrating an extremely low order of irritation compared to many conventional surfactants [1]. This exceptional mildness is a class characteristic of sugar esters but is quantitatively documented for sucrose stearate in ocular irritation models. Additionally, post-digestion cytotoxicity studies on Caco-2 and Raw264.7 cell lines showed a decrease in both cytotoxicity and proinflammatory effects, further supporting its biocompatibility profile [2].

Irritation Potential Cosmetic Safety Sugar Esters

Validated Application Scenarios for Sucrose Stearate Based on Quantitative Performance Data


Texture-Controlled Bigels for Food and Pharmaceutical Gels

Leverage the documented relationship between sucrose stearate HLB and bigel rheology to engineer semi-solid formulations with precise control over hardness, firmness, and spreadability. Selecting a low-HLB sucrose stearate (e.g., HLB 1–2) yields a significantly higher elastic modulus and smaller droplet size compared to higher HLB variants [1], enabling the creation of stable, structured gels for topical drug delivery or novel food textures.

Modulated Lipid Digestion in Functional Foods and Oral Drug Delivery

Utilize the direct correlation between sucrose stearate HLB and gastrointestinal lipolysis rate to design emulsions that control the release of lipophilic nutrients or active pharmaceutical ingredients. Lower HLB grades can be selected to deliberately slow lipid digestion in the stomach and intestine, while higher HLB grades promote faster release [2]. This application is validated by in vitro digestion models showing distinct hydrolysis phases for mono- and polyesters.

Ultra-Mild Cosmetic Emulsions for Sensitive Skin and Baby Care

Formulate leave-on and rinse-off personal care products where ocular and dermal irritation must be minimized. Sucrose stearate, at concentrations as high as 10%, has been shown to elicit no stinging or smarting upon eye contact [3], and post-digestion cytotoxicity studies confirm low proinflammatory effects [2]. This makes it a superior choice over many conventional nonionic surfactants for sensitive skin applications.

Astaxanthin Nanodispersions for Enhanced Bioavailability

Employ sucrose stearate as an emulsifier in the production of astaxanthin nanodispersions via emulsification/evaporation. The higher CMC and entrapment efficiency of sucrose stearate relative to polysorbates facilitate the creation of astaxanthin-loaded nanoparticles with diameters in the 70–150 nm range, improving the solubility and potential bioavailability of this hydrophobic carotenoid [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sucrose Stearate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.